2-Isocyanato-4,6-bis(trichloromethyl)-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isocyanato-4,6-bis(trichloromethyl)-1,3,5-triazine is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of two trichloromethyl groups and an isocyanate group attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isocyanato-4,6-bis(trichloromethyl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with trichloromethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Cyanuric Chloride+Trichloromethyl Isocyanate→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reactants. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Isocyanato-4,6-bis(trichloromethyl)-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Addition Reactions: The trichloromethyl groups can participate in addition reactions with nucleophiles, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Thiols: React with the isocyanate group to form thiocarbamates.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
Scientific Research Applications
2-Isocyanato-4,6-bis(trichloromethyl)-1,3,5-triazine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Employed in the development of polymers and advanced materials due to its reactive functional groups.
Biological Studies: Investigated for its potential interactions with biological molecules, although specific applications in medicine are less common.
Mechanism of Action
The mechanism of action of 2-Isocyanato-4,6-bis(trichloromethyl)-1,3,5-triazine involves its reactive functional groups. The isocyanate group can form covalent bonds with nucleophiles, leading to the formation of stable products. The trichloromethyl groups can also participate in various reactions, contributing to the compound’s overall reactivity. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: Lacks the isocyanate group but has similar trichloromethyl groups.
2-Isocyanato-4,6-dichloro-1,3,5-triazine: Similar structure but with fewer chlorine atoms.
Properties
CAS No. |
31353-42-1 |
---|---|
Molecular Formula |
C6Cl6N4O |
Molecular Weight |
356.8 g/mol |
IUPAC Name |
2-isocyanato-4,6-bis(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C6Cl6N4O/c7-5(8,9)2-14-3(6(10,11)12)16-4(15-2)13-1-17 |
InChI Key |
XTQAUNBOKMVXKM-UHFFFAOYSA-N |
Canonical SMILES |
C(=NC1=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.